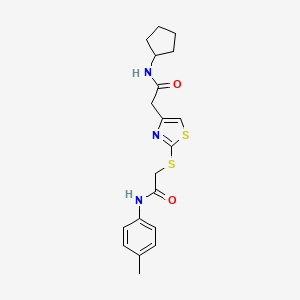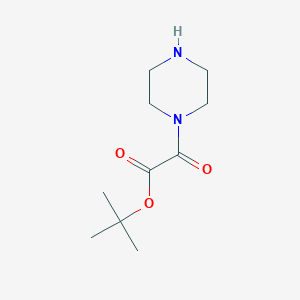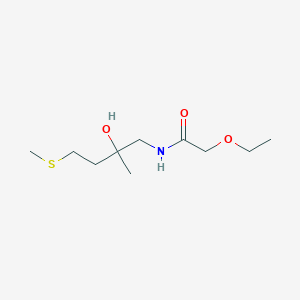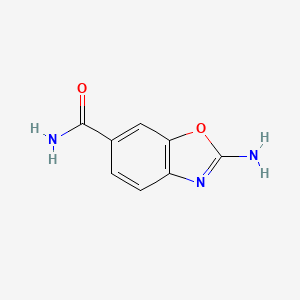
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide and related compounds involves multiple steps, including conjugate additions, intramolecular acylation, and nucleophilic substitution reactions. Techniques such as the Ugi four-component reaction have been employed to synthesize structurally related N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, showcasing the versatility of multi-component reactions in creating complex molecules efficiently (Edraki et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies have confirmed the absolute configurations of structurally similar compounds, such as 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-yl)piperazine derivatives, providing insight into the stereochemistry and molecular conformation of these molecules (Peeters et al., 1994). This analysis is crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through various synthetic routes, including reactions with acetylenic sulfones and β and γ-chloroamines, leading to the formation of cyclic enamine sulfones and demonstrating its potential for creating a wide array of cyclic and acyclic structures (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of related compounds, particularly polyamides derived from similar ether diamine monomers containing cyclohexane structures, have been studied, revealing good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films. This suggests that N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide could exhibit similar desirable physical properties (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
Explorations into the chemical properties of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a resemblance in structural complexity and functional groups, have shown a variety of antimicrobial activities. This highlights the potential chemical functionality and application spectrum of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide in the field of antimicrobial research (Gein et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide's applications in scientific research are diverse, spanning various fields of chemistry and pharmacology. Its significance lies in its role as a precursor in synthesizing complex molecules and its involvement in studying biological processes.
Synthesis of N,S-Containing Heterocycles : One application of similar compounds involves the synthesis of N,S-containing heterocycles. For example, the Mannich reaction with derivatives like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate has been used to form tetraazatricyclo derivatives in yields of 36–52% (Dotsenko, Krivokolysko, & Litvinov, 2012).
Hydrogen Bonding Studies : The study of hydrogen bonding in anticonvulsant enaminones provides insights into molecular interactions critical for drug design. For instance, the crystal structures of anticonvulsant enaminones revealed specific hydrogen bond formations and molecular conformations, offering clues for designing more effective anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Anti-Angiogenic and DNA Cleavage Studies : The synthesis and characterization of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment by inhibiting angiogenesis and inducing DNA damage in cancer cells (Kambappa et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide involves the reaction of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide with piperidine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide", "piperidine-1-sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add piperidine-1-sulfonyl chloride to a solution of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] } | |
Número CAS |
1226432-39-8 |
Nombre del producto |
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide |
Fórmula molecular |
C23H15F3N4O4S |
Peso molecular |
500.45 |
Nombre IUPAC |
3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |
Clave InChI |
JJDCPCULZDPFEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)




![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)


![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
